1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one

Catalog No.
S12292345
CAS No.
62567-70-8
M.F
C17H14N2O2
M. Wt
278.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-o...

CAS Number

62567-70-8

Product Name

1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one

IUPAC Name

2,7-diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C17H14N2O2/c20-16-19-17(11-14(17)12-7-3-1-4-8-12)18-15(21-16)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)

InChI Key

ONEZPKMVRGWZGL-UHFFFAOYSA-N

Canonical SMILES

C1C(C12NC(=O)OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one is a complex organic compound characterized by its unique spirocyclic structure, which includes a combination of nitrogen and oxygen heteroatoms. This compound features a spiro connection between two rings, contributing to its distinctive chemical properties. The molecular formula for this compound is C18_{18}H19_{19}N2_2O, with a molecular weight of approximately 281.36 g/mol. The presence of the oxa (oxygen) and diaza (two nitrogen atoms) in the structure plays a crucial role in its reactivity and potential biological activity.

The chemical reactivity of 1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one can be attributed to the presence of functional groups within its structure. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where they replace leaving groups in various substrates.
  • Electrophilic Aromatic Substitution: The phenyl groups can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents.
  • Cyclization Reactions: The spiro structure allows for potential cyclization reactions that can lead to the formation of more complex molecules.

Research indicates that compounds structurally similar to 1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one exhibit various biological activities. These may include:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, making them potential candidates for further pharmacological development.
  • Neuroprotective Effects: Compounds with similar structures have been investigated for their neuroprotective properties in models of neurodegenerative diseases.

The synthesis of 1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one typically involves multi-step organic reactions:

  • Formation of the Spiro Compound: This can be achieved through cyclization reactions involving appropriate precursors containing both nitrogen and oxygen functionalities.
  • Aromatic Substitution: Introduction of phenyl groups can be performed via Friedel-Crafts acylation or other aromatic substitution methods.
  • Final Modifications: Further functionalization may be achieved through oxidation or reduction processes to yield the final product.

1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or cancer.
  • Material Science: Its unique structural features could be utilized in the development of novel materials with specific properties.

Interaction studies involving 1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking and biochemical assays are employed to evaluate these interactions, which help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Azaspiro[4.5]decaneC10_{10}H15_{15}NLacks oxygen heteroatom; simpler structure
2-Amino-6-azaspiro[3.4]octanC10_{10}H16_{16}N2_{2}Contains amino group; different nitrogen positioning
5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octaneC18_{18}H19_{19}N2_{2}OSimilar phenyl groups; variation in spiro connection

These compounds highlight the uniqueness of 1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one through its specific arrangement of heteroatoms and spiro linkage, which may contribute to distinct biological activities and chemical properties compared to its analogs.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

278.105527694 g/mol

Monoisotopic Mass

278.105527694 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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